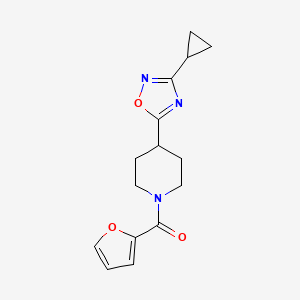![molecular formula C16H13FN4O B6454602 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549035-97-2](/img/structure/B6454602.png)
2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,2-b]pyridazine core, which is known for its versatility in drug design and synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may target kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their biological activities.
Imidazo[4,5-b]pyridines: Another class of compounds with comparable properties and applications.
Uniqueness
2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and therapeutic potential. Its cyclopropyl and 4-fluorophenyl groups may enhance its binding affinity and selectivity for certain molecular targets, making it a promising candidate for further research and development.
Propriétés
IUPAC Name |
2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-11-3-5-12(6-4-11)18-16(22)13-7-8-15-19-14(10-1-2-10)9-21(15)20-13/h3-10H,1-2H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFJUFRAGBGEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454521.png)

![2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454526.png)
![2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454539.png)
![N-(2-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454545.png)
![5-fluoro-6-methyl-2-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6454549.png)
![5-fluoro-6-methyl-2-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6454550.png)
![2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454556.png)
![2-cyclopropyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454560.png)
![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B6454580.png)
![2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454593.png)
![2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454598.png)
![2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454599.png)
![N-(5-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454617.png)
